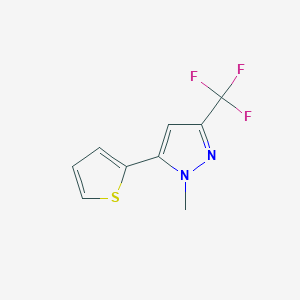

1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

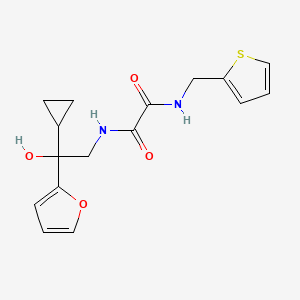

“1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole” is a compound with the molecular formula C9H7F3N2S and a molecular weight of 232.22. It is a heterocyclic compound .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been developed, which is a key intermediate for important building blocks relevant to medicinal and agrochemistry .Molecular Structure Analysis

The molecular structure of “1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole” can be represented by the SMILES stringFC(F)(F)c1cc[nH]n1 . Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, 3-(Trifluoromethyl)pyrazole undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis

The compound has a boiling point of 70°C/2mmHg (lit.) and a melting point of 45-47°C (lit.) .Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, including 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Applications

Compounds containing the thiophene nucleus, such as 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole, have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antimicrobial Applications

Thiophene derivatives have also been reported to exhibit antimicrobial properties . This suggests that 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole could potentially be used in the development of new antimicrobial agents .

Anticancer Applications

Thiophene-based compounds have been found to exhibit anticancer properties . This suggests that 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole could potentially be used in the development of new anticancer drugs .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole could potentially be used in the development of new corrosion inhibitors .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole could potentially be used in the development of new organic semiconductors .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2S/c1-14-6(7-3-2-4-15-7)5-8(13-14)9(10,11)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLXDLYHXVHVAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-thiophen-2-yl-3-(trifluoromethyl)pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

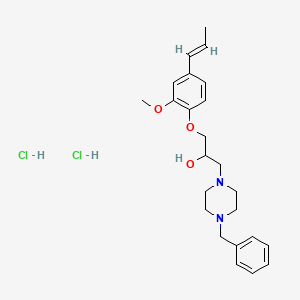

![7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2547198.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B2547199.png)

![(1S,3R)-3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2547200.png)

![tert-butyl N-{2-azabicyclo[2.2.2]octan-6-yl}carbamate hydrochloride](/img/structure/B2547201.png)

![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)phenyl]methanol](/img/structure/B2547203.png)